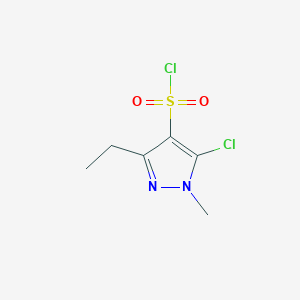
Methyl 5-iodo-1H-indazole-6-carboxylate
Overview
Description
“Methyl 5-iodo-1H-indazole-6-carboxylate” is a chemical compound with the IUPAC name “this compound”. It has a molecular weight of 302.07 .
Molecular Structure Analysis
Indazoles, including “this compound”, are important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .
Chemical Reactions Analysis
Indazole derivatives, including “this compound”, have been found to possess a wide range of pharmacological activities . The tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even biological properties .
Physical And Chemical Properties Analysis
“this compound” is a solid compound stored in a refrigerator . It has a molecular weight of 302.07 .
Scientific Research Applications
Enthalpy of Formation Studies
Methyl 5-iodo-1H-indazole-6-carboxylate and related compounds have been studied for their enthalpy of formation in both condensed and gas phases. This research is crucial for understanding the energy aspects of these compounds, which is fundamental in various chemical processes and applications (Orozco-Guareño et al., 2019).
Regiospecific Synthesis
The compound has been involved in studies focusing on regiospecific synthesis, which is vital for creating specific molecular structures with potential applications in medicinal chemistry and material sciences (Dandu et al., 2007).
Structural and Properties Analysis
Research has been conducted on the synthesis, structure, and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, which is structurally related to this compound. This research provides valuable insights into the chemical behavior and potential applications of these compounds (Dzygiel et al., 2004).
Intermediate in Synthesis of HIV Inhibitors
It has been used as a key intermediate in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This demonstrates its potential application in the development of antiviral drugs (Mayes et al., 2010).
Monoamine Oxidase B Inhibitors
Indazole-carboxamides, structurally related to this compound, have been found to be potent, selective inhibitors of monoamine oxidase B (MAO-B). This points to potential applications in treating neurological disorders (Tzvetkov et al., 2014).
Luminescence Studies in Metal Complexes
Studies have been conducted on complexes involving triazole derivatives, which are structurally related to this compound. These studies focus on luminescence properties, which are essential in developing new materials for optical and electronic applications (Zhao et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .
Mode of Action
For instance, they can inhibit kinase activity, which may result in cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
It is known that the compound should be stored in a refrigerator and that it is stable at room temperature
This compound, like other indazole derivatives, holds promise for therapeutic applications, particularly in the field of oncology .
properties
IUPAC Name |
methyl 5-iodo-1H-indazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCPPOUSEIOSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=NNC2=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278315 | |
| Record name | Methyl 5-iodo-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227268-85-0 | |
| Record name | Methyl 5-iodo-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-iodo-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate](/img/structure/B3092268.png)




![8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3092307.png)



